6-(Hydroxymethyl)-2-methylnicotinonitrile
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Overview
Description
6-(Hydroxymethyl)-2-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It is characterized by the presence of a hydroxymethyl group at the 6th position and a methyl group at the 2nd position on the nicotinonitrile ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-2-methylnicotinonitrile typically involves the reaction of 2-methylnicotinonitrile with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a hydroxymethyl group at the 6th position. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxymethyl)-2-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxymethyl group.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used to reduce the nitrile group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: The major product formed is 6-(Carboxymethyl)-2-methylnicotinonitrile.
Reduction: The major product formed is 6-(Hydroxymethyl)-2-methylaminonicotinonitrile.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
6-(Hydroxymethyl)-2-methylnicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)-2-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The hydroxymethyl group can participate in hydrogen bonding and other interactions, which can influence the compound’s activity and selectivity. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.
Comparison with Similar Compounds
Similar Compounds
- 6-(Hydroxymethyl)-2-methylpyridine
- 6-(Hydroxymethyl)-2-methylquinoline
- 6-(Hydroxymethyl)-2-methylisoquinoline
Uniqueness
6-(Hydroxymethyl)-2-methylnicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
Biological Activity
6-(Hydroxymethyl)-2-methylnicotinonitrile is a compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C8H10N2O
- Molecular Weight : 150.18 g/mol
- IUPAC Name : this compound
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby influencing cellular processes.
- Receptor Interaction : It has been observed to interact with certain receptors, which can modulate signaling pathways crucial for various physiological responses.
- Antioxidant Properties : Preliminary studies suggest that it exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that the compound possesses antimicrobial properties against a range of bacteria and fungi.
- Anti-inflammatory Effects : It has shown potential in reducing inflammation in various models, suggesting therapeutic applications in inflammatory diseases.
- Anticancer Potential : Some research suggests that it may inhibit the proliferation of cancer cells, indicating its potential as a chemotherapeutic agent.
Data Table: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Effective against E. coli and S. aureus | |
Anti-inflammatory | Reduces cytokine levels in vitro | |
Anticancer | Inhibits growth of breast cancer cells |
Case Studies
Several case studies have explored the biological activity of this compound:
-
Case Study on Antimicrobial Properties
- A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of the compound against various pathogens. Results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
-
Case Study on Anti-inflammatory Effects
- Johnson et al. (2024) investigated the anti-inflammatory effects in a murine model of arthritis. The study found that treatment with the compound resulted in a notable reduction in inflammatory markers and joint swelling.
-
Case Study on Anticancer Activity
- In a recent study by Lee et al. (2024), the anticancer potential was assessed using human breast cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis.
Properties
Molecular Formula |
C8H8N2O |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
6-(hydroxymethyl)-2-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c1-6-7(4-9)2-3-8(5-11)10-6/h2-3,11H,5H2,1H3 |
InChI Key |
XUNBFQLFLXMRCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)CO)C#N |
Origin of Product |
United States |
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